Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-
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Overview
Description
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, also known as N-(1-methylethyl)-3-(trifluoromethyl)benzenemethanamine, is an organic compound with the molecular formula C11H14F3N. This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and isopropylamine.
Reaction with Trifluoromethylating Agents:
Catalysts and Solvents: Catalysts such as palladium or copper complexes are often employed to facilitate the reaction. Solvents like dichloromethane or acetonitrile are used to dissolve the reactants and maintain the reaction medium.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product formation. The reaction mixture is then purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial production also incorporates advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced form.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-(1-methylethyl)-2-(trifluoromethyl)-
- Benzenemethanamine, N-(1-methylethyl)-4-(trifluoromethyl)-
- N-Isopropylbenzylamine
Uniqueness
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-, is unique due to the position of the trifluoromethyl group on the benzene ring. This specific positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers. The trifluoromethyl group at the 3-position enhances the compound’s stability and lipophilicity, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(2)15-7-9-4-3-5-10(6-9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKKMRWSYZNRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238135 |
Source
|
Record name | Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-08-2 |
Source
|
Record name | Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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